Pip5K1C-IN-1 Pip5K1C-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16599041
InChI: InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25)
SMILES:
Molecular Formula: C20H20ClN5O
Molecular Weight: 381.9 g/mol

Pip5K1C-IN-1

CAS No.:

Cat. No.: VC16599041

Molecular Formula: C20H20ClN5O

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

Pip5K1C-IN-1 -

Specification

Molecular Formula C20H20ClN5O
Molecular Weight 381.9 g/mol
IUPAC Name 3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide
Standard InChI InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25)
Standard InChI Key LLAWYVWENAOOFO-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl

Introduction

Chemical and Pharmacological Properties of Pip5K1C-IN-1

Molecular Structure and Formula

Pip5K1C-IN-1 has a molecular formula of C20H20ClN5O and a molecular weight of 381.86 g/mol. The compound exists as a solid at room temperature and is typically stored at -20°C to maintain stability. Its structure includes a chlorinated aromatic ring and a heterocyclic moiety, which contribute to its interaction with the ATP-binding pocket of PIP5K1C .

Table 1: Molecular Properties of Pip5K1C-IN-1

PropertyValue
Molecular FormulaC20H20ClN5O
Molecular Weight381.86 g/mol
AppearanceSolid at room temperature
Storage Conditions-20°C (powder)

Solubility and Formulation Considerations

Pip5K1C-IN-1 exhibits limited aqueous solubility, necessitating the use of solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) for in vitro and in vivo applications. Preclinical formulations often employ combinations of DMSO, Tween 80, and saline to enhance solubility and ensure consistent delivery. For example, a common formulation involves 10% DMSO, 5% Tween 80, and 85% saline, achieving a stable solution for intrathecal or intraperitoneal administration .

Table 2: Solubility and Formulation Strategies

ParameterDetails
In Vitro SolubilitySoluble in DMSO, ethanol, or dimethylformamide (DMF)
In Vivo Formulation10% DMSO + 5% Tween 80 + 85% saline
Storage in Solution-80°C for 6 months; -20°C for 1 month

Mechanism of Action

Inhibition of PIP2 Synthesis

Pip5K1C-IN-1 exerts its effects by competitively inhibiting the kinase activity of PIP5K1C, thereby reducing cellular PIP2 levels. PIP2 serves as a substrate for phospholipase C (PLC), which hydrolyzes it into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates calcium release from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By depleting PIP2, Pip5K1C-IN-1 disrupts downstream calcium signaling and PKC activation, which are critical for nociceptive signaling and osteoblast differentiation .

Impact on Cellular Signaling Pathways

In DRG neurons, Pip5K1C-IN-1 attenuates TRPV1 sensitization and mechanical hypersensitivity by reducing PIP2 availability, which is required for pronociceptive receptor trafficking and function . In BMSCs, PIP5K1C inhibition lowers cytoplasmic calcium levels, impairing calcium/calmodulin-dependent protein kinase (CaMK) activation and downregulating Runx2, a transcription factor essential for osteoblastogenesis . Additionally, PIP5K1C-IN-1 interferes with viral entry mechanisms by modulating endocytic pathways dependent on PIP2-rich membranes .

Research Findings and Preclinical Studies

In Vitro Efficacy and Selectivity

Studies in DRG neurons demonstrated that Pip5K1C-IN-1 reduces PIP2 levels by over 50% at micromolar concentrations, comparable to the effects observed in Pip5k1c haploinsufficient mice . In BMSCs, the compound inhibits osteoblastic differentiation by suppressing CaMK-Runx2 signaling, mirroring the osteopenic phenotype seen in conditional knockout models . Selectivity profiling revealed minimal off-target effects on related kinases such as PIP5K1A and PIP5K1B, underscoring its specificity for PIP5K1C .

Comparative Analysis with Other PIP5K1C Inhibitors

UNC3230: A Benchmark Compound

UNC3230, another PIP5K1C inhibitor, shares a similar mechanism of action but differs in pharmacokinetic properties. While Pip5K1C-IN-1 exhibits superior oral bioavailability, UNC3230 has a shorter half-life, necessitating frequent dosing in chronic pain models . Both compounds show comparable efficacy in reducing PIP2 levels, but Pip5K1C-IN-1’s stability in formulation confers an advantage for preclinical development .

UNI418: Dual Inhibition Strategy

UNI418, a dual inhibitor of PIP5K1C and PIKfyve, extends the therapeutic scope by targeting both PIP2 synthesis and endosomal trafficking. Although Pip5K1C-IN-1 lacks PIKfyve inhibitory activity, its specificity minimizes off-target risks in applications requiring selective PIP5K1C blockade, such as bone metabolism modulation .

Pharmacological Data and Formulation Strategies

Stock Solution Preparation

Pip5K1C-IN-1 stock solutions are typically prepared in DMSO at concentrations ranging from 10–25 mg/mL. For in vivo studies, formulations using corn oil or PEG300 ensure stable delivery, with 2.5 mg/mL solutions achievable through dilution .

Table 3: Stock Solution Preparation Guidelines

Concentration (mg/mL)DMSO Volume (μL)Diluent Volume (μL)
25100900 (corn oil)
10100400 (PEG300)

Dosage and Administration Routes

Effective doses vary by application:

  • Intrathecal injection: 0.5–1 mg/kg for pain models .

  • Systemic administration: 5–10 mg/kg daily for bone metabolism studies .

  • Topical delivery: 2% formulation for localized antiviral effects .

Challenges and Future Directions

Selectivity and Off-Target Effects

While Pip5K1C-IN-1 exhibits high specificity, prolonged use may affect related lipid kinases. Ongoing structure-activity relationship (SAR) studies aim to refine its selectivity profile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator